
CXCR4 antagonist 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CXCR4 antagonist 8 is a compound that blocks the CXCR4 receptor, preventing its activationThis interaction plays a significant role in various physiological processes, including cell migration, immune response, and cancer metastasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. For instance, one method involves the use of a macrocyclic ligand as a precursor, which undergoes cyclization and functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the production process .
化学反応の分析
Types of Reactions
CXCR4 antagonist 8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学的研究の応用
CXCR4 antagonist 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the CXCR4 receptor and its interactions with other molecules.
Biology: Investigated for its role in cell migration, immune response, and cancer metastasis.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, HIV, and inflammatory disorders.
Industry: Utilized in the development of new drugs and diagnostic tools
作用機序
CXCR4 antagonist 8 exerts its effects by blocking the CXCR4 receptor, preventing the binding of its ligand, CXCL12. This inhibition disrupts downstream signaling pathways involved in cell migration, immune response, and cancer metastasis. The compound’s mechanism of action involves the recruitment of β-arrestin, which enhances receptor internalization and targets it for lysosomal destruction .
類似化合物との比較
Similar Compounds
Similar compounds to CXCR4 antagonist 8 include:
Plerixafor: A small-molecule CXCR4 antagonist used to mobilize hematopoietic stem cells.
Mavorixafor: An oral CXCR4 antagonist used for the treatment of WHIM syndrome.
BPRCX807: A potent CXCR4 antagonist investigated for its anticancer effects .
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting the CXCL12/CXCR4 interaction. This makes it a valuable tool for studying the CXCR4 receptor and developing new therapeutic strategies .
特性
分子式 |
C21H26N6 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]quinolin-8-amine |
InChI |
InChI=1S/C21H26N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h4-9,14H,10-13,15H2,1-3H3 |
InChIキー |
LBCVTARDQMLTQA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


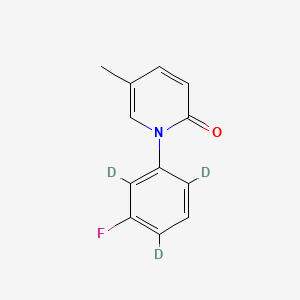
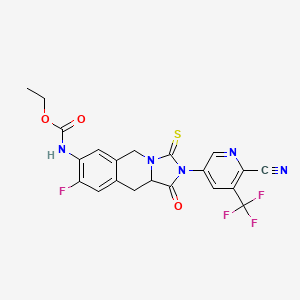
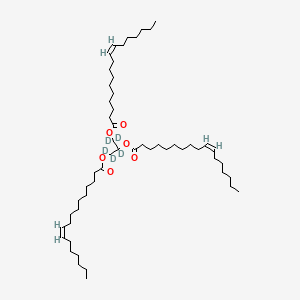
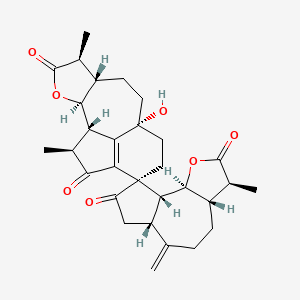

![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)

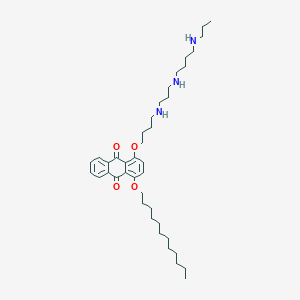
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)





